6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide
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Overview
Description
“6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide” is a chemical compound that belongs to the class of organic compounds known as tetrahydropyrimidines . It is a derivative of pyrimidine, a six-membered heterocyclic ring structure with nitrogen atoms at positions 1 and 3 .
Synthesis Analysis
The synthesis of similar compounds often involves the Biginelli reaction, an acid-catalyzed, three-component reaction between an aldehyde, a hydrogen methylene active compound, and urea (or its analogue) . This reaction constitutes a rapid and easy synthesis of highly functionalized heterocycles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a tetrahydropyrimidine ring, which is a six-membered ring with two nitrogen atoms . The ring is substituted with various functional groups, including a carbothioamide group .Scientific Research Applications
Cytotoxic and Antimicrobial Activities
A study by Ramadan, El‐Helw, and Sallam (2019) explored a pyrimidinethione derivative closely related to the chemical . This derivative showed potential in antitumor and antimicrobial activities, indicating similar potential applications for the chemical in focus (Ramadan, El‐Helw, & Sallam, 2019).
Synthesis of Tetrahydropyrimidine Derivatives
Maiboroda and Simurova (2016) described a synthesis process involving compounds similar to 6-methyl-2-oxo-N,4-diphenyl-tetrahydropyrimidine-5-carbothioamide, highlighting the chemical's relevance in the synthesis of various heterocyclic compounds (Maiboroda & Simurova, 2016).
Reactions and Synthesis Studies
Kappe and Roschger (1989) investigated reactions of similar tetrahydropyrimidine derivatives, providing insight into the chemical behavior and potential applications of the target compound in synthetic chemistry (Kappe & Roschger, 1989).
Biological Activity and Pharmacological Evaluation
Shafiq et al. (2020) synthesized halogenated pyrimidine derivatives and evaluated their anticancer, antifungal, and insecticidal activities. This study indicates the potential of similar compounds in pharmacological applications (Shafiq et al., 2020).
Future Directions
The future directions for research on “6-methyl-2-oxo-N,4-diphenyl-1,2,3,4-tetrahydropyrimidine-5-carbothioamide” and similar compounds could involve further exploration of their potential biological activities, including their antimicrobial, anticancer, and neuroprotective properties . Additionally, further studies could focus on optimizing their synthesis and characterizing their physical and chemical properties .
Properties
IUPAC Name |
6-methyl-2-oxo-N,4-diphenyl-3,4-dihydro-1H-pyrimidine-5-carbothioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-12-15(17(23)20-14-10-6-3-7-11-14)16(21-18(22)19-12)13-8-4-2-5-9-13/h2-11,16H,1H3,(H,20,23)(H2,19,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQRHNXZEOIQIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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